molecular formula C8H14Cl2N2O B1322729 (4-Methoxybenzyl)hydrazine dihydrochloride CAS No. 412327-07-2

(4-Methoxybenzyl)hydrazine dihydrochloride

Cat. No.: B1322729
CAS No.: 412327-07-2
M. Wt: 225.11 g/mol
InChI Key: XMPHUNHAMDBTBE-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a hydrazine moiety. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)hydrazine dihydrochloride typically involves the reaction of hydrazine hydrate with 1-(chloromethyl)-4-methoxybenzene. The reaction is carried out in methanol at room temperature for about two hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The compound is usually stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxybenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

(4-Methoxybenzyl)hydrazine dihydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

    (4-Methoxybenzyl)hydrazine hydrochloride: Similar in structure but differs in the number of chloride ions.

    Benzylhydrazine: Lacks the methoxy group, resulting in different reactivity.

    Phenylhydrazine: Contains a phenyl group instead of a methoxybenzyl group.

Uniqueness: (4-Methoxybenzyl)hydrazine dihydrochloride is unique due to the presence of the methoxy group, which enhances its reactivity and functionality compared to other hydrazine derivatives. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

(4-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPHUNHAMDBTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution containing 7.9 ml of hydrazine hydrate in 80 ml of ethanol was treated with 3.7 ml of 4-methoxybenzylchloride and heated at 90° C. for 2.0 h. The solvent was reduced by evaporation under reduced pressure and then the resulting residue was dissolved in 30 ml of ethanol. The solution was acidified with 30 ml of 5N HCl at 0° C. and a white precipitate separated. The white solid was filtered off and dried to give 2.75 g of (4-methoxybenzyl)hydrazine dihydrochloride (PMBNHNH2.2HCl), which was used without further purification.
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7.9 mL
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80 mL
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3.7 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4 N hydrogen chloride in dioxane (2000 mL, 8.00 mol HCl), add tert-butyl 2-(4-methoxybenzyl)hydrazinecarboxylate (324 g, 1.09 mol) dissolved in a minimal amount of dioxane, slowly over a period of 1 h. A precipitate gradually forms. Allow the solution to stir 16 h at 20±5° C. Collect the solids by filtration. Slurry the solids in heptane (2000 mL) and isolate the solids by filtration. Dry the solids using a nitrogen press to give the title compound (242.3 g, 1.08 mol, 98%). 1H NMR (400 MHz, DMSO-d6) δ 8.2-9.0 (bs, 5H), 7.3-7.4 (d, 2H), 6.8-7.0 (d, 2H), 4.0 (s, 2H), 3.7 (s, 3H).
Quantity
0 (± 1) mol
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324 g
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2000 mL
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Yield
98%

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